Cas no 3610-42-2 (2-(5-bromo-1H-indol-3-yl)ethan-1-amine)
2-(5-bromo-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-ethanamine,5-bromo-
- 5-Bromotryptamine
- 2-(5-Brom-indol-3-yl)-aethylamin
- 2-(5-bromo-1H-indol-3-yl)ethanamine
- 2-(5-bromo-1H-indol-3-yl)ethylamine
- 2-(5-bromo-1H-indol-3-yl)-ethylamine
- 2-(5-bromo-indol-3-yl)-ethylamine
- 5-Bromo-1H-indole-3-(ethanamine)
- 5-Bromo-1H-indole-3-ethanamine
- 5-bromo-1H-indole-3-ethylamine
- Einecs 222-779-8
- 2-(5-bromo-1H-indol-3-yl)ethan-1-amine
- AMY4305
- 5-bromo-tryptamine
- CGHUQJRRADEHTQ-UHFFFAOYSA-N
- BP-13334
- PD094242
- 3-(2-Aminoethyl)-5-bromoindole
- 3610-42-2
- MFCD00130169
- EN300-133743
- CS-0270630
- CHEMBL1288717
- DTXSID40957504
- NS00047013
- BDBM50331288
- SCHEMBL1520598
- F2113-0573
- Oprea1_552997
- AB6400
- AKOS005207534
- AB03690
- 5-Br-T
-
- MDL: MFCD00130169
- Inchi: 1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2
- InChI Key: CGHUQJRRADEHTQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(=CN2)CCN
Computed Properties
- Exact Mass: 238.01063
- Monoisotopic Mass: 238.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.8A^2
Experimental Properties
- Density: 1.547
- Boiling Point: 396.2°Cat760mmHg
- Flash Point: 193.4°C
- Refractive Index: 1.693
- PSA: 41.81
2-(5-bromo-1H-indol-3-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12843-25g |
2-(5-bromo-1H-indol-3-yl)ethanamine |
3610-42-2 | 95% | 25g |
$2090 | 2023-09-07 | |
| TRC | B700343-50mg |
2-(5-Bromo-1H-indol-3-yl)ethanamine |
3610-42-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700343-100mg |
2-(5-Bromo-1H-indol-3-yl)ethanamine |
3610-42-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700343-500mg |
2-(5-Bromo-1H-indol-3-yl)ethanamine |
3610-42-2 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Enamine | EN300-133743-0.05g |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
3610-42-2 | 0.05g |
$30.0 | 2023-07-08 | ||
| Enamine | EN300-133743-0.1g |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
3610-42-2 | 0.1g |
$45.0 | 2023-07-08 | ||
| Enamine | EN300-133743-0.25g |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
3610-42-2 | 0.25g |
$64.0 | 2023-07-08 | ||
| Enamine | EN300-133743-0.5g |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
3610-42-2 | 0.5g |
$102.0 | 2023-07-08 | ||
| Enamine | EN300-133743-1.0g |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
3610-42-2 | 1.0g |
$130.0 | 2023-07-08 | ||
| Enamine | EN300-133743-2.5g |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine |
3610-42-2 | 2.5g |
$250.0 | 2023-07-08 |
2-(5-bromo-1H-indol-3-yl)ethan-1-amine Related Literature
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1. Diastereoselective Pictet–Spengler reactions of L-(Boc)phenylalaninal and L-(Boc)prolinal: biomimetic syntheses of eudistomin T and (–)-woodinineJames McNulty,Ian W. J. Still J. Chem. Soc. Perkin Trans. 1 1994 1329
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2. Diastereoselective Pictet–Spengler reactions of L-(Boc)phenylalaninal and L-(Boc)prolinal: biomimetic syntheses of eudistomin T and (–)-woodinineJames McNulty,Ian W. J. Still J. Chem. Soc. Perkin Trans. 1 1994 1329
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3. Synthesis of tetrahydro-1H-indolo[2,3-b]pyrrolo[3,2-c]quinolones via intramolecular oxidative ring rearrangement of tetrahydro-β-carbolines and their biological evaluationChandramohan Bathula,Catarina Roma-Rodrigues,Jyoti Chauhan,Alexandra R. Fernandes,Subhabrata Sen New J. Chem. 2018 42 6538
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4. Marine AChE inhibitors isolated from Geodia barretti: natural compounds and their synthetic analogsElisabeth K. Olsen,Espen Hansen,Lindon W. K. Moodie,Johan Isaksson,Kristina Sep?i?,Marija Cergolj,Johan Svenson,Jeanette H. Andersen Org. Biomol. Chem. 2016 14 1629
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M. Ihara,K. Fukumoto Nat. Prod. Rep. 1995 12 277
Additional information on 2-(5-bromo-1H-indol-3-yl)ethan-1-amine
Professional Introduction to 2-(5-bromo-1H-indol-3-yl)ethan-1-amine (CAS No. 3610-42-2)
2-(5-bromo-1H-indol-3-yl)ethan-1-amine, a compound with the chemical identifier CAS No. 3610-42-2, represents a significant molecule in the realm of pharmaceutical and biochemical research. This compound, featuring a complex indole core structure, has garnered considerable attention due to its potential applications in drug discovery and molecular biology. The indole moiety, known for its diverse biological activities, plays a pivotal role in the pharmacological properties of this molecule.
The structure of 2-(5-bromo-1H-indol-3-yl)ethan-1-amine consists of an ethylamine side chain attached to a brominated indole ring. This configuration suggests possible interactions with various biological targets, making it a valuable candidate for further investigation. The presence of the bromine atom at the 5-position of the indole ring is particularly noteworthy, as it can influence the electronic properties and reactivity of the molecule, thereby affecting its binding affinity and pharmacological outcomes.
In recent years, there has been a surge in research focused on indole derivatives due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The brominated indole derivatives, such as 2-(5-bromo-1H-indol-3-yl)ethan-1-amine, have been extensively studied for their potential to modulate signaling pathways involved in cancer progression. For instance, studies have shown that certain indole derivatives can inhibit the activity of kinases and other enzymes that are crucial for tumor growth and survival.
One of the most compelling aspects of 2-(5-bromo-1H-indol-3-yl)ethan-1-amine is its potential as a scaffold for drug development. The indole core provides a versatile platform for structural modifications, allowing researchers to fine-tune the pharmacological properties of the compound. This flexibility has led to the synthesis of numerous derivatives with enhanced efficacy and reduced toxicity. Moreover, computational modeling and high-throughput screening techniques have accelerated the discovery process, enabling researchers to identify promising candidates more efficiently.
The bromine atom in 2-(5-bromo-1H-indol-3-yl)ethan-1-amine also plays a critical role in its reactivity. Brominated compounds are known for their ability to participate in various chemical reactions, including cross-coupling reactions that are widely used in organic synthesis. These reactions are particularly useful in constructing complex molecular architectures, which can be essential for achieving high binding affinity to biological targets. Additionally, the bromine atom can serve as a handle for further functionalization, allowing researchers to tailor the compound's properties to specific needs.
Recent studies have highlighted the importance of indole derivatives in addressing neurological disorders. The indole scaffold is found in several natural products that exhibit neuroprotective and anti-inflammatory effects. For example, indirubin derivatives have been investigated for their potential in treating leukemia and other blood cancers. Similarly, 2-(5-bromo-1H-indol-3-yl)ethan-1-amine has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmacokinetic properties of 2-(5-bromo-1H-indol-3-yethyl)ethanamine are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study the metabolic pathways of this compound. These studies have provided valuable insights into how the body processes CAS No. 3610422, which can inform dosing strategies and minimize potential side effects.
In conclusion, 2-(5-bromo-lH-indol-yethyl)ethan-yamine (CAS No. 36l0_42_2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications for indole derivatives, compounds like this one are likely to play an increasingly important role in developing novel therapeutics for various diseases.
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